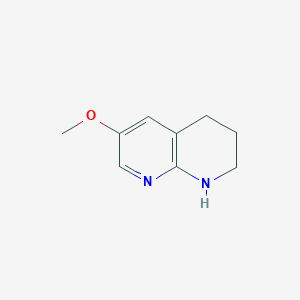

6-Methoxy-1,2,3,4-tetrahydro-1,8-naphthyridine

Beschreibung

6-Methoxy-1,2,3,4-tetrahydro-1,8-naphthyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by a fused-ring system that includes a methoxy group at the 6th position and a tetrahydro-1,8-naphthyridine core.

Eigenschaften

IUPAC Name |

6-methoxy-1,2,3,4-tetrahydro-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-12-8-5-7-3-2-4-10-9(7)11-6-8/h5-6H,2-4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBTAVFRLOHQFEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(NCCC2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601236735 | |

| Record name | 1,8-Naphthyridine, 1,2,3,4-tetrahydro-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601236735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820735-64-5 | |

| Record name | 1,8-Naphthyridine, 1,2,3,4-tetrahydro-6-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820735-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Naphthyridine, 1,2,3,4-tetrahydro-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601236735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 6-Methoxy-1,2,3,4-tetrahydro-1,8-naphthyridine can be achieved through various synthetic routes. One common method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols in the presence of a water-soluble iridium catalyst under an air atmosphere . This reaction typically yields the desired product in moderate to high yields (62-88%).

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Analyse Chemischer Reaktionen

6-Methoxy-1,2,3,4-tetrahydro-1,8-naphthyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: It can be reduced using hydrogen gas in the presence of a catalyst to yield tetrahydro derivatives.

Substitution: Alkyl halides react readily with 1,8-naphthyridines to form N-alkyl substituted derivatives through quaternary salt intermediates.

Common reagents used in these reactions include hydrogen gas, alkyl halides, and various catalysts such as iridium and manganese.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of 6-Methoxy-1,2,3,4-tetrahydro-1,8-naphthyridine span several fields:

Medicinal Chemistry

- Antidepressant Activity : The compound has been shown to inhibit the reuptake of serotonin, leading to increased levels in the synaptic cleft. This mechanism underlies its potential antidepressant effects observed in animal models.

- Anticancer Properties : Research indicates that derivatives of naphthyridines exhibit significant anticancer activity through various mechanisms such as apoptosis induction and inhibition of topoisomerases .

Antimicrobial Activity

- This compound has demonstrated antimicrobial effects against various pathogens. Studies have shown that compounds in this class can inhibit bacterial growth effectively .

Neurological Applications

- The compound's interaction with serotonin receptors suggests potential applications in treating neurological disorders such as depression and anxiety. Its ability to modulate neurotransmitter levels positions it as a candidate for further research in neuropharmacology .

Industrial Applications

- In the chemical industry, this compound serves as a building block for synthesizing more complex molecules and pharmaceuticals. Its role as an intermediate in the production of fine chemicals is notable.

Case Study 1: Antidepressant Effects

In a study examining the effects of this compound on animal models of depression:

- Method : Behavioral tests were conducted to assess changes in mood-related behaviors.

- Findings : The compound exhibited significant antidepressant-like effects by increasing serotonin levels .

Case Study 2: Anticancer Mechanisms

A comprehensive review highlighted the anticancer mechanisms of naphthyridine derivatives:

Wirkmechanismus

The mechanism of action of 6-Methoxy-1,2,3,4-tetrahydro-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

6-Methoxy-1,2,3,4-tetrahydro-1,8-naphthyridine can be compared with other naphthyridine derivatives such as:

1,6-Naphthyridines: Known for their anticancer and anti-HIV activities.

1,5-Naphthyridines: Used in the synthesis of various medicinal compounds.

1,8-Naphthyridines: Similar to this compound, these compounds are used in medicinal chemistry and have diverse biological activities.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxy group, which can influence its reactivity and biological activity.

Biologische Aktivität

6-Methoxy-1,2,3,4-tetrahydro-1,8-naphthyridine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a fused bicyclic structure with a methoxy group at the sixth position. Its chemical formula is . The presence of nitrogen atoms within its framework enhances its reactivity and biological properties.

The primary biological target of this compound is the 5-hydroxytryptamine (5-HT) receptor , also known as the serotonin receptor. The compound acts by inhibiting the high-affinity uptake of serotonin (5-HT), thereby increasing its concentration in the synaptic cleft. This mechanism enhances serotonergic signaling and may contribute to antidepressant-like effects observed in animal models.

Biochemical Pathways

The inhibition of serotonin reuptake affects several biochemical pathways:

- Serotonergic Pathway : Increased serotonin levels can influence mood regulation and other neurological functions.

- Cell Signaling : Alterations in serotonin levels can impact various cell signaling pathways related to mood and anxiety disorders.

Biological Activities

This compound exhibits several notable biological activities:

Anticancer Activity

Research indicates that this compound shows promise in anticancer applications. It has been linked to:

- Induction of Apoptosis : The compound may promote programmed cell death in cancer cells.

- Cell Cycle Arrest : It has demonstrated the ability to halt the cell cycle in cancerous cells at specific checkpoints .

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against various bacterial and fungal strains. It has been compared favorably to standard antibiotics like Streptomycin and Nystatin .

Other Biological Effects

The compound also exhibits potential as:

- Kinase Inhibitor : It may inhibit specific kinases involved in various cellular processes.

- Anticonvulsant Activity : Preliminary studies suggest it could have applications in treating seizure disorders .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

Case Study: Anticancer Activity

In a study evaluating various naphthyridine derivatives, this compound was found to significantly reduce cell viability in human cancer cell lines. The mechanism involved apoptosis induction and disruption of mitochondrial function .

Q & A

Q. What are the common synthetic routes for 6-Methoxy-1,2,3,4-tetrahydro-1,8-naphthyridine?

The compound is synthesized via methodologies such as:

- Horner–Wadsworth–Emmons (HWE) olefination : This approach uses phosphonates derived from methylpyridine analogues. Deprotonation with sec-BuLi followed by quenching with diethyl chlorophosphate enables functionalization, though Boc group migration can complicate yields .

- Knoevenagel condensation : A metal-free, eco-friendly route using piperidine in ethanol under mild conditions avoids expensive catalysts and harsh reaction parameters .

- Nucleophilic aromatic substitution : Halogenated precursors (e.g., 3,6-dibromo derivatives) are functionalized via palladium-catalyzed cross-coupling reactions to introduce aryl or alkyl groups .

Q. What spectroscopic techniques are used to characterize this compound?

Key methods include:

Q. What biological activities are associated with 6-Methoxy-1,8-naphthyridine derivatives?

These derivatives exhibit:

- Anticancer activity : Cytotoxicity against MCF7 breast cancer cells via pyrimidine-thione and nicotinonitrile derivatives .

- Antimicrobial properties : Fluorinated analogues show potential against bacterial targets .

- Integrin modulation : As arginine mimetics, they interfere with protein-protein interactions in diseases like fibrosis .

Advanced Research Questions

Q. How can regiochemical challenges in functionalizing 1,8-naphthyridines be addressed?

Regioselectivity is influenced by:

- Protecting group strategy : Boc groups may migrate during deprotonation, necessitating alternatives like acetyl or benzyl protection .

- Metalation conditions : sec-BuLi vs. LDA can direct deprotonation to specific positions. For example, 7-methyl derivatives require precise control to avoid phosphoramidate byproducts .

- Cross-coupling catalysts : Palladium/copper systems enable selective arylations at brominated positions .

Q. What strategies optimize reaction yields in HWE-based syntheses?

Key optimizations include:

- Anion stabilization : Using bulky bases (e.g., LDA) to minimize side reactions like phosphoramidate formation .

- Temperature control : Low temperatures (−78°C) prevent Boc migration during deprotonation .

- Precursor design : Starting with pre-functionalized tetrahydro-naphthyridines reduces multi-step inefficiencies .

Q. How do structural modifications impact biological activity?

- Methoxy positioning : The 6-methoxy group enhances solubility and bioavailability compared to 7- or 8-substituted analogues .

- Heterocyclic fusion : Pyrido-triazolo derivatives (e.g., 1,2,4-triazolo[4,3-a][1,8]naphthyridines) improve binding affinity to kinase targets .

- Electron-withdrawing groups : Chloro or trifluoromethyl substituents at C-2/C-4 increase antimicrobial potency .

Q. What green chemistry approaches are viable for scalable synthesis?

- Solvent selection : Ethanol or water replaces DMF or THF to reduce toxicity .

- Catalyst-free conditions : Piperidine-mediated Knoevenagel condensations avoid metal contaminants .

- Microwave-assisted synthesis : Reduces reaction times from hours to minutes for triazolo-naphthyridines .

Q. How can contradictory spectral data be resolved during characterization?

- Dynamic NMR studies : Identify tautomeric equilibria or rotamers causing signal splitting .

- Isotopic labeling : ¹³C or ¹⁵N labels clarify ambiguous coupling patterns in NOESY/ROESY experiments .

- Computational modeling : DFT calculations predict ¹H/¹³C shifts to validate proposed structures .

Q. What are the limitations of current synthetic methods?

- Low yields in HWE routes : Boc migration and phosphoramidate byproducts reduce efficiency (~30% yields) .

- Substrate specificity : Palladium cross-couplings require halogenated precursors, limiting diversification .

- Scalability issues : Multi-step sequences (e.g., 3-step palladium routes) complicate industrial adaptation .

Q. How does 6-Methoxy-1,8-naphthyridine compare to other naphthyridine isomers?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.